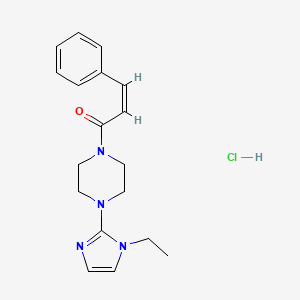
(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related imidazole and piperazine derivatives involves multiple steps, including cyclocondensation reactions, nucleophilic substitution, and Michael-type addition processes. For instance, a method for synthesizing imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines demonstrates the complexity of obtaining such compounds, involving reactions with ethyl phenylpropiolate and subsequent intramolecular cyclization (Vinogradov et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to "(Z)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride" has been determined using techniques such as X-ray diffraction. These studies reveal the conformational aspects and the positioning of substituents which significantly influence the compound's biological activity and interaction with biological targets (Żesławska et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, highlighting their versatile reactivity. The chemical properties are influenced by the functional groups present in the molecule, such as the imidazole and piperazine rings, which contribute to their potential biological activities (Hu et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for the compound's application in drug formulation. Solid-state NMR and IR spectroscopy have been used to determine the protonation sites in piperazine derivatives, which is essential for understanding their behavior in biological environments (Marvanová et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity towards different reagents, stability under various conditions, and the ability to form salts or derivatives, are integral for their potential therapeutic use. The introduction of various substituents can significantly alter these properties, affecting their pharmacological profile (Lv et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation of Piperazine Derivatives : Piperazine derivatives, including those related to the compound , have been synthesized and evaluated for their antimicrobial properties. A study demonstrated that certain synthesized compounds exhibited significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Activities : Research on similar piperazine derivatives has shown potential in anticancer applications. One study synthesized novel derivatives and evaluated them for their effectiveness against various cancer cell lines, finding notable antiproliferative inhibition potency (Al-Soud et al., 2021).
Antiarrhythmic and Antihypertensive Properties : Some derivatives of piperazine compounds have been found to exhibit antiarrhythmic as well as antihypertensive activities. Research has identified specific compounds within this class that show promising pharmacological properties (Dylag et al., 2004).
Antibacterial and Antifungal Activities : A study on azole-containing piperazine derivatives demonstrated moderate to significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Gan, Fang, & Zhou, 2010).
Bacterial Efflux Pump Inhibitors : Derivatives of the compound have been studied as efflux pump inhibitors. They show potential in reversing multidrug resistance in bacteria, particularly in Gram-negative strains like E. coli (Żesławska, Nitek, & Handzlik, 2017).
Pharmaceutical Analysis Applications : The compound has been used in the development of ion-selective electrodes for pharmaceutical analysis, specifically for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).
Eigenschaften
IUPAC Name |
(Z)-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-2-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-8-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3;1H/b9-8-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPSANXSAFECKC-UOQXYWCXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)
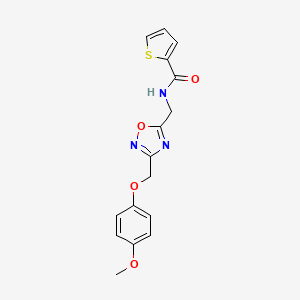
![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)

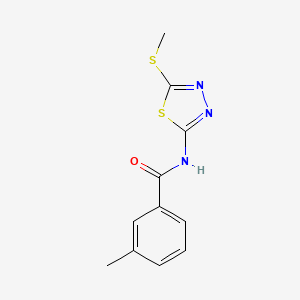
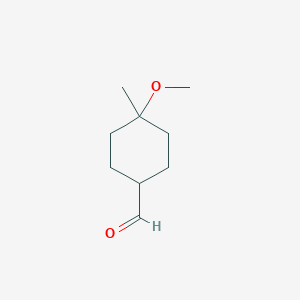
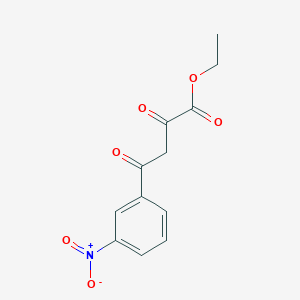
![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)



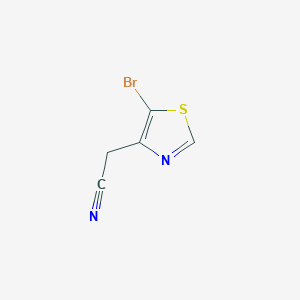
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)